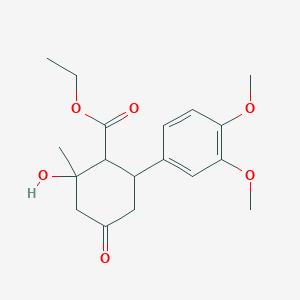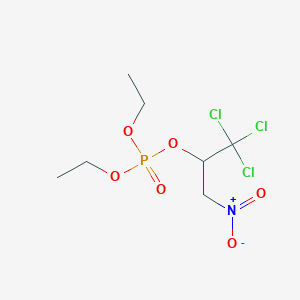
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is a chemical compound with the molecular formula C7H13Cl3NO6P It is known for its unique structure, which includes a phosphate group, a nitro group, and three chlorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate typically involves the reaction of diethyl phosphite with 1,1,1-trichloro-3-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized nitrogen species.
Reduction: Amino derivatives are typically formed.
Substitution: Depending on the nucleophile, products can include hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another phosphate ester with flame retardant properties.
Diethyl chlorophosphate: A simpler phosphate ester used in organic synthesis.
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Uniqueness
Diethyl 1,1,1-trichloro-3-nitropropan-2-yl phosphate is unique due to its combination of a nitro group and three chlorine atoms, which confer distinct reactivity and potential applications compared to other phosphate esters. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6329-57-3 |
|---|---|
Molecular Formula |
C7H13Cl3NO6P |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
diethyl (1,1,1-trichloro-3-nitropropan-2-yl) phosphate |
InChI |
InChI=1S/C7H13Cl3NO6P/c1-3-15-18(14,16-4-2)17-6(5-11(12)13)7(8,9)10/h6H,3-5H2,1-2H3 |
InChI Key |
FIBBPHWLIQYMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




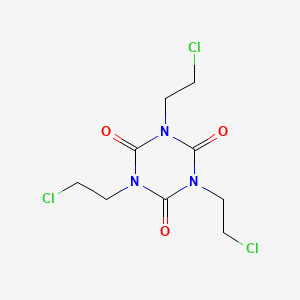
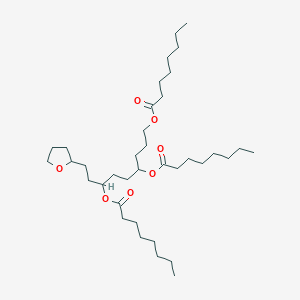
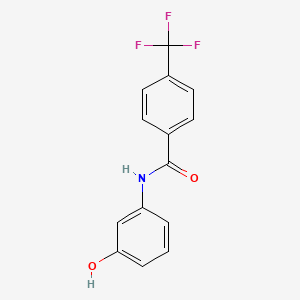

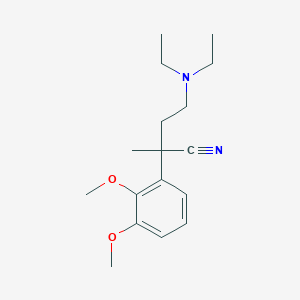

![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
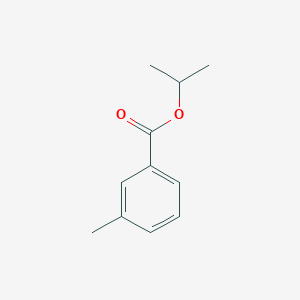
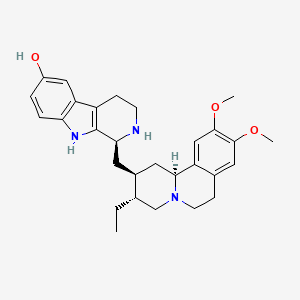
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)

